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molecular formula C12H18N2O2 B8339953 3-Aminomethyl-6-(3,3-dimethyl-2-oxo-butoxy)-pyridine

3-Aminomethyl-6-(3,3-dimethyl-2-oxo-butoxy)-pyridine

Cat. No. B8339953
M. Wt: 222.28 g/mol
InChI Key: QYVGMHZSUMJGIQ-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Bubble nitrogen into a solution of 6-(3,3-dimethyl-2-oxo-butoxy)-pyridine-3-carbonitrile (400 mg, 1.8 mmol) in methanol (36 mL) with 3 drops of concentrated HCl for 10 min. Add 10% Pd/C (Degussa type E101, 80 mg) and submit the mixture to hydrogenation at atmospheric pressure overnight. Filter the reaction mixture over Celite®. Concentrate the filtrate in vacuo and purify by SCX chromatography to obtain the title compound (223 mg, 55%). MS (ES+) m/z: 223 (M+H)+.
Name
6-(3,3-dimethyl-2-oxo-butoxy)-pyridine-3-carbonitrile
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
80 mg
Type
catalyst
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:16])([CH3:15])[C:3](=[O:14])[CH2:4][O:5][C:6]1[N:11]=[CH:10][C:9]([C:12]#[N:13])=[CH:8][CH:7]=1>CO.Cl.[Pd]>[NH2:13][CH2:12][C:9]1[CH:10]=[N:11][C:6]([O:5][CH2:4][C:3](=[O:14])[C:2]([CH3:15])([CH3:1])[CH3:16])=[CH:7][CH:8]=1

Inputs

Step One
Name
6-(3,3-dimethyl-2-oxo-butoxy)-pyridine-3-carbonitrile
Quantity
400 mg
Type
reactant
Smiles
CC(C(COC1=CC=C(C=N1)C#N)=O)(C)C
Name
Quantity
36 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Two
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at atmospheric pressure overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture over Celite®
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
purify by SCX chromatography

Outcomes

Product
Name
Type
product
Smiles
NCC=1C=NC(=CC1)OCC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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